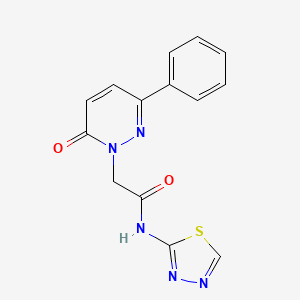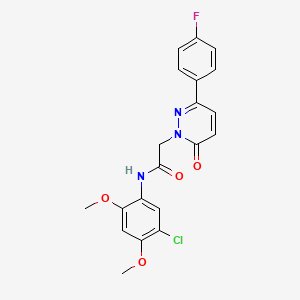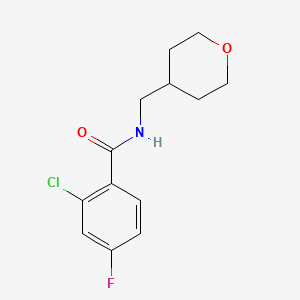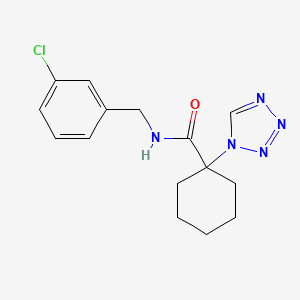![molecular formula C16H21ClN2O3 B4505918 N-(3-chloro-4-methylphenyl)-3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-3-oxopropanamide](/img/structure/B4505918.png)
N-(3-chloro-4-methylphenyl)-3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-3-oxopropanamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-3-oxopropanamide is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.1240702 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Antagonistic Properties
The compound has been identified as a neurokinin-1 receptor antagonist, demonstrating potential for clinical efficacy in treating conditions like emesis and depression (Harrison et al., 2001).
Anticancer Activity
Research has shown that derivatives of similar compounds possess significant antitumor activities against various cancer cell lines. This suggests potential application in cancer treatment (Fang et al., 2016).
Blood-Brain Barrier Penetration
A related compound demonstrated exceptional blood-brain barrier penetration, indicating potential for treating neurological malignancies (Sirisoma et al., 2009).
Chemical Synthesis and Modification
Synthesis Techniques
Innovative methods for synthesizing derivatives of the compound have been developed, providing a foundation for further pharmaceutical exploration (Kobayashi et al., 2009).
Structural Analysis
Detailed studies on the crystal structure and biological activity of similar compounds contribute to understanding their potential applications (Bai et al., 2012).
Potential Antifungal and Antimicrobial Applications
Antifungal Properties
Certain derivatives have shown fungicidal activities against Candida and Aspergillus species, indicating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Antibacterial Activity
Research on related compounds reveals potential antimicrobial applications, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli (Desai et al., 2011).
Additional Research Insights
Spectrophotometric Analysis
The development of spectrophotometric methods for the determination of related compounds aids in the quantitative analysis and quality control in pharmaceutical preparations (Aparna et al., 2010).
Soil Transformation Studies
Understanding the transformation of similar compounds in soil can provide insights into their environmental impact and potential agricultural applications (Yih et al., 1970).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-4-5-13(6-14(10)17)18-15(20)7-16(21)19-8-11(2)22-12(3)9-19/h4-6,11-12H,7-9H2,1-3H3,(H,18,20)/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZIUOSWBGOLIE-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4505839.png)
![N-[3-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4505846.png)

![4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4505854.png)

![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505867.png)

![3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione](/img/structure/B4505878.png)
![6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4505890.png)
![N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505926.png)
![1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4505930.png)
![1-[4-(4-Methoxyphenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B4505940.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B4505944.png)

